1-Benzyl 4-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate 1-Benzyl 4-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13804068
InChI: InChI=1S/C18H24N2O5/c1-18(2,3)25-17(23)20-10-9-19(11-15(21)12-20)16(22)24-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCN(CC(=O)C1)C(=O)OCC2=CC=CC=C2
Molecular Formula: C18H24N2O5
Molecular Weight: 348.4 g/mol

1-Benzyl 4-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate

CAS No.:

Cat. No.: VC13804068

Molecular Formula: C18H24N2O5

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl 4-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate -

Specification

Molecular Formula C18H24N2O5
Molecular Weight 348.4 g/mol
IUPAC Name 4-O-benzyl 1-O-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate
Standard InChI InChI=1S/C18H24N2O5/c1-18(2,3)25-17(23)20-10-9-19(11-15(21)12-20)16(22)24-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3
Standard InChI Key BJXCOWROGBTXBH-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN(CC(=O)C1)C(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC(=O)C1)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The compound’s IUPAC name, 4-O-benzyl 1-O-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate, systematically describes its substituents: a benzyloxycarbonyl group at position 1, a tert-butoxycarbonyl group at position 4, and a ketone at position 6 . Its diazepane core adopts a chair-like conformation, with the two nitrogen atoms at positions 1 and 4 contributing to basicity and hydrogen-bonding potential. The tert-butyl group enhances steric bulk, while the benzyl moiety introduces aromatic character, influencing solubility and reactivity .

Table 1: Key identifiers of 1-benzyl 4-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate

PropertyValueSource
CAS Number1273566-12-3
Molecular FormulaC18H24N2O5\text{C}_{18}\text{H}_{24}\text{N}_{2}\text{O}_{5}
Molecular Weight348.4 g/mol
SMILESO=C(N1CCN(CC(=O)C1)C(=O)OC(C)(C)C)OCc1ccccc1

Comparative Analysis of Structural Analogs

The diazepane scaffold permits extensive derivatization. For example:

  • Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate (CID 56924575) replaces the benzyl group with a second tert-butyl ester, reducing aromaticity and increasing hydrophobicity .

  • O4-benzyl O1-tert-butyl 6-hydroxy-6-methyl-1,4-diazepane-1,4-dicarboxylate (CAS 2767131-11-1) introduces a hydroxyl and methyl group at position 6, altering hydrogen-bonding capacity and steric effects .

Synthesis and Manufacturing

Synthetic Routes

While explicit protocols are proprietary, the synthesis likely involves:

  • Diazepane Ring Formation: Cyclization of a diamine precursor with a carbonyl source, such as a diketone or diester.

  • Esterification: Sequential protection of the 1- and 4-positions using benzyl chloroformate and tert-butyl dicarbonate .

  • Oxidation: Introduction of the 6-keto group via oxidation of a secondary alcohol intermediate.

Table 2: Representative reaction steps for diazepane derivatives

StepReagentsYield*
CyclizationEthylenediamine, diethyl oxalate~60%
Benzyl ProtectionBenzyl chloroformate, base75–85%
tert-Butyl ProtectionBoc anhydride, DMAP70–80%

*Theoretical yields based on analogous reactions.

Challenges in Scalability

  • Steric Hindrance: Bulky tert-butyl groups may slow reaction kinetics during esterification .

  • Oxidation Selectivity: Over-oxidation of the diazepane ring or competing side reactions at nitrogen centers requires careful catalyst selection.

Physicochemical Properties

  • LogP: ~2.1 (moderate lipophilicity due to tert-butyl and benzyl groups) .

  • Aqueous Solubility: <1 mg/mL at 25°C, necessitating organic solvents (e.g., DMSO, ethanol) for biological assays .

  • Thermal Stability: Likely stable below 150°C, though decomposition pathways for the tert-butyl ester above 200°C are probable .

Derivatives and Structural Modifications

6-Amino Variant

Replacing the ketone with an amine group (NH2\text{NH}_2) increases basicity, potentially improving solubility but reducing metabolic stability.

6-Hydroxy-6-Methyl Analog

The methyl-hydroxyl group (CAS 2767131-11-1) introduces a chiral center, enabling enantioselective interactions with biological targets .

Table 3: Comparative properties of diazepane derivatives

DerivativeMolecular FormulaKey Functional Group
6-Oxo (Parent Compound)C18H24N2O5\text{C}_{18}\text{H}_{24}\text{N}_{2}\text{O}_{5}Ketone
6-AminoC18H25N3O4\text{C}_{18}\text{H}_{25}\text{N}_{3}\text{O}_{4}Amine
6-Hydroxy-6-methylC19H28N2O5\text{C}_{19}\text{H}_{28}\text{N}_{2}\text{O}_{5}Hydroxyl, Methyl

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